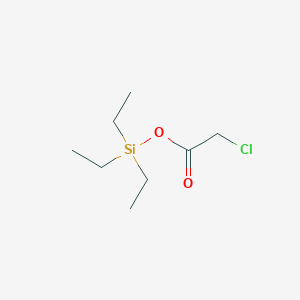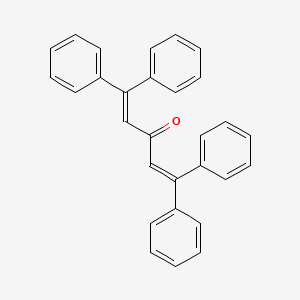
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one is a chemical compound with the molecular formula C29H22O It is known for its unique structure, which includes four phenyl groups attached to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: A related compound with two phenyl groups instead of four.
Curcumin Analogues: Compounds structurally similar to curcumin, often studied for their biological activities.
Uniqueness
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one is unique due to its four phenyl groups, which confer distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.
Properties
CAS No. |
21086-26-0 |
|---|---|
Molecular Formula |
C29H22O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,1,5,5-tetraphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C29H22O/c30-27(21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
KNTJWCXUBVOBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
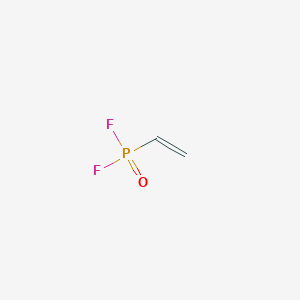

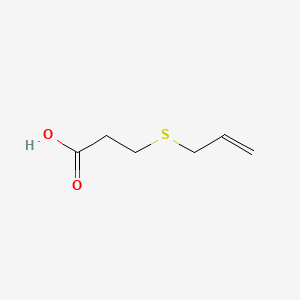
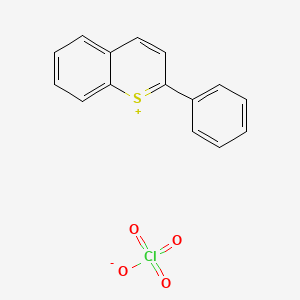
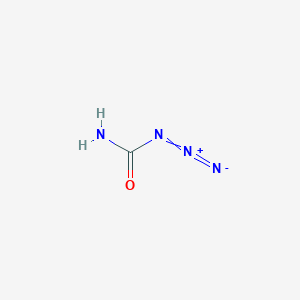
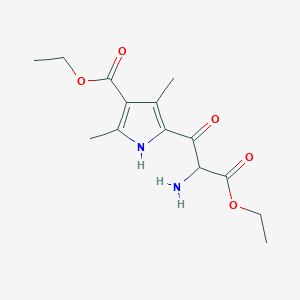
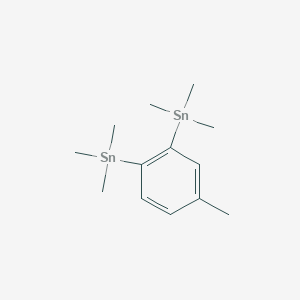
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
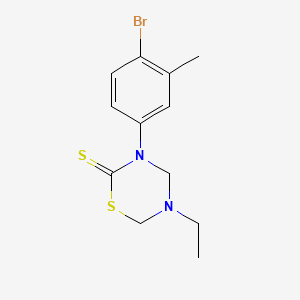
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)

